![molecular formula C15H19N3O5 B2702693 ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate CAS No. 2034375-05-6](/img/structure/B2702693.png)
ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and have a general formula of RCOOR’, where R and R’ can be a hydrogen atom, an alkyl group, or an aryl group .
Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The exact structure of this compound would depend on the specific groups attached to the ester functional group.Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Organic Synthesis Techniques : Research by Vetyugova et al. (2018) explores the reactions of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, demonstrating the compound's utility in generating heterocyclic compounds with potential pharmaceutical applications (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Polymorphism Studies : A study by Vogt et al. (2013) on polymorphic forms of a related ethyl propanoate derivative underscores the importance of such compounds in drug formulation, revealing challenges in analytical characterization and offering insights into the material science of pharmaceuticals (Vogt, Williams, Johnson, & Copley, 2013).
Bioactivity and Environmental Applications
Biodegradation Studies : Research on the biodegradation of gasoline oxygenates by Steffan et al. (1997) highlights the environmental relevance of ethyl derivatives like ethyl tert-butyl ether, showcasing the potential of certain bacteria to degrade environmental pollutants and offering insights into bioremediation efforts (Steffan, Mcclay, Vainberg, Condee, & Zhang, 1997).
Anticancer Activity : Altuğ et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines with promising anticancer activity, demonstrating the potential of pyridine derivatives in the development of new therapeutic agents (Altuğ, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).
Fluorescence Properties for Bioimaging : Krzyżak et al. (2015) explored the synthesis and fluorescence properties of new ester derivatives of isothiazolo[4,5-b]pyridine, indicating their potential in bioimaging and molecular diagnostics due to their solvatochromic behavior and fluorescence properties (Krzyżak, Śliwińska, & Malinka, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-2-22-12(19)3-6-16-15(21)17-7-9-18-8-4-11-5-10-23-13(11)14(18)20/h4-5,8,10H,2-3,6-7,9H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDOOQMPZPOCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2702610.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
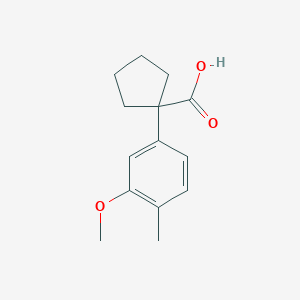
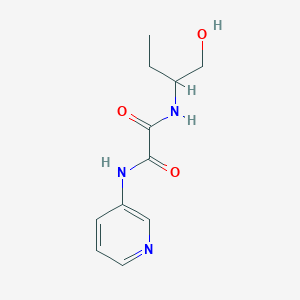
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2702617.png)
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)
![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)
![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2702626.png)
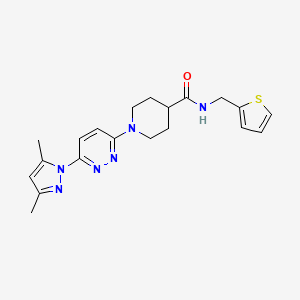
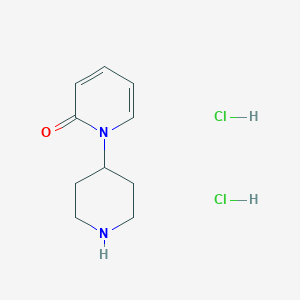
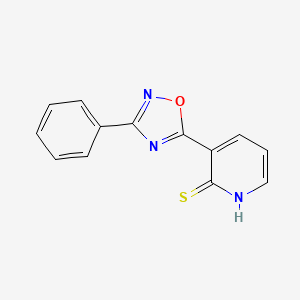
![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)
